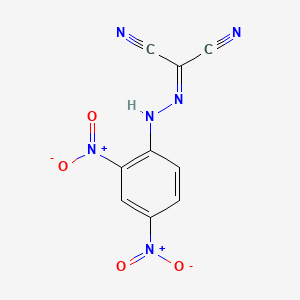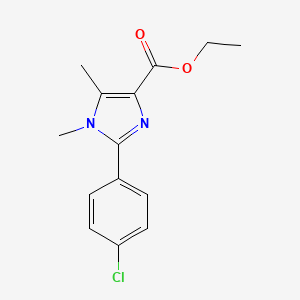
Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a dimethyl-substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 1,5-dimethylimidazole-4-carboxylic acid in the presence of an appropriate esterification reagent, such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and high throughput of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
1,5-dimethyl-2-phenyl-1H-imidazole-4-carboxylate: Similar structure but with a phenyl group instead of a chlorophenyl group.
2-(4-bromophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
These compounds share similar chemical properties and biological activities but differ in their specific interactions with molecular targets and their overall efficacy in various applications.
Propriétés
Formule moléculaire |
C14H15ClN2O2 |
|---|---|
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenyl)-1,5-dimethylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-9(2)17(3)13(16-12)10-5-7-11(15)8-6-10/h5-8H,4H2,1-3H3 |
Clé InChI |
IOMYQOCREVMKJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=N1)C2=CC=C(C=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



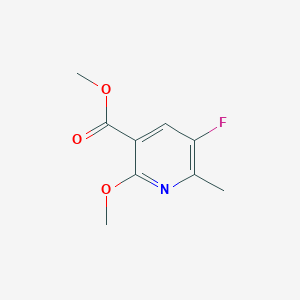

![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)

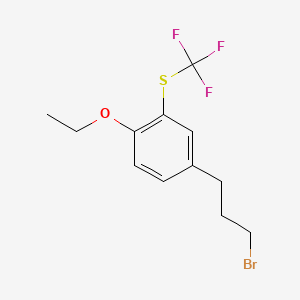

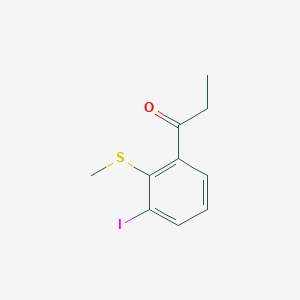

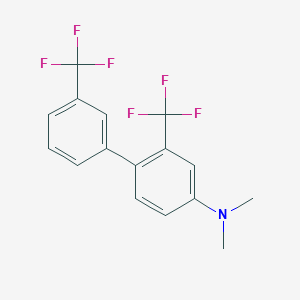
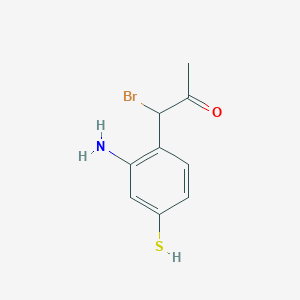
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
